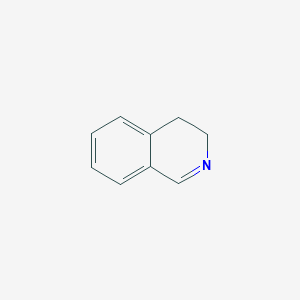

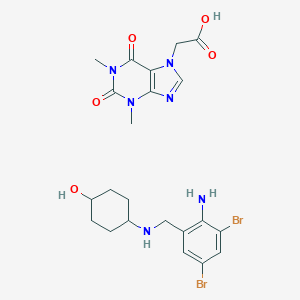

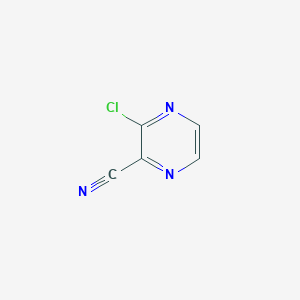

![molecular formula C10H10S B110530 2-Ethylbenzo[b]thiophene CAS No. 1196-81-2](/img/structure/B110530.png)

2-Ethylbenzo[b]thiophene

Übersicht

Beschreibung

2-Ethylbenzo[b]thiophene (EBT) is an aromatic heterocyclic compound that is widely studied in scientific research. It is a sulfur-containing, five-membered ring compound that is a member of the thiophene family of compounds. EBT is a colorless, flammable liquid at room temperature and has a boiling point of 190-195°C. It is insoluble in water, but soluble in ethanol and other organic solvents. EBT has been used in a wide range of applications, including as a fuel additive, in the synthesis of pharmaceuticals, and as a reagent in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity2-Ethylbenzo[b]thiophene derivatives have been studied for their potential in antitumor applications. A study by Shams et al. (2010) explored the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antiproliferative activity against various human cancer cell lines, including breast adenocarcin

Scientific Research Applications of this compound

Antitumor Activity

This compound derivatives have been studied for their potential in antitumor applications. A study by Shams et al. (2010) explored the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

Synthetic Chemistry

This compound is involved in various synthetic processes. David et al. (2005) proposed a method for synthesizing 2-arylbenzo[b]thiophenes, which are useful as selective estrogen receptor modulators. Their methodology yields 2-aryl-3-amino or phenoxybenzo[b]thiophenes, highlighting the compound's versatility in chemical synthesis (David et al., 2005). Furthermore, Fournier dit Chabert et al. (2004) developed an efficient phosphine-free palladium coupling for the synthesis of new 2-arylbenzo[b]thiophenes, providing direct access to novel structures of biological interest (Fournier dit Chabert et al., 2004).

Photochromic Properties

Uchida et al. (1990) synthesized 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which possess thermally irreversible and fatigue-resistant photochromic properties. These compounds, including 2-methylbenzo[b]thiophene derivatives, exhibited stable coloration/decoloration cycles, indicating their potential in photochromic applications (Uchida et al., 1990).

Synthesis of Dyes

Sabnis and Rangnekar (1989) researched the synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes. The dyes synthesized from 2-aminothiophene derivatives displayed good coloration and fastness properties on polyester, demonstrating the compound's utility in dye synthesis (Sabnis & Rangnekar, 1989).

Pyrolysis Studies

Li et al. (2021) studied the pyrolysis mechanism of 3-ethynylebenzo[b]thiophene, a significant intermediate in the pyrolysis of thiophenes. Their findings contribute to the understanding of the thermal stability and decomposition pathways of such compounds (Li et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

. The primary targets of this compound are not explicitly mentioned in the available literature. .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways . They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Result of Action

As a thiophene derivative, it may share some of the biological activities observed in other thiophene-based compounds .

Biochemische Analyse

Biochemical Properties

Thiophene-based analogs have been found to exhibit a variety of biological effects

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Ethylbenzo[b]thiophene on these processes have not been reported.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-ethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABUGUCYZQMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the fragmentation pattern of 2-ethylbenzo[b]thiophene under electron-impact mass spectrometry?

A1: The fragmentation pattern of the [M-H]+ ions of this compound observed in mass spectrometry closely resembles that of related phosphorin derivatives like 2-phosphanaphthalene. [] This similarity, along with other spectral data, suggests that these phosphorin derivatives, despite containing a phosphorus atom, exhibit aromatic behavior under electron-impact conditions, similar to their carbon and nitrogen analogues. [] This understanding is crucial for the structural characterization and analysis of such compounds.

Q2: How does the presence of this compound units influence the properties of diarylethenes?

A2: While the provided research doesn't directly investigate this compound in the context of diarylethenes, it highlights the impact of structural modifications on these photoswitchable molecules. [] The research focuses on diarylethenes incorporating oxidized 2-alkylbenzothiophen-3-yl units, demonstrating how asymmetry and "push-pull" substituents can significantly affect their photochemical properties, including fluorescence, photoswitching efficiency, and fatigue resistance. [] Although the specific influence of a 2-ethyl group isn't discussed, this study underscores the importance of understanding structure-property relationships in designing diarylethenes for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.